molecular formula C14H25NO4 B3366616 C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C CAS No. 1400583-09-6

C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C

Cat. No. B3366616
CAS RN: 1400583-09-6
M. Wt: 271.35
InChI Key: NXGYHTXTLHSCLV-UHFFFAOYSA-N
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Description

C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C is a chemical compound that belongs to the family of amides. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C is not fully understood. However, studies have shown that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, the compound may also act by reducing the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines, which can cause inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, the compound has been shown to exhibit potent anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C. One of the directions is to further investigate the mechanism of action of the compound, which can provide insights into its therapeutic potential. Additionally, future research can focus on optimizing the chemical structure of the compound to enhance its anti-tumor activity and reduce its toxicity. Furthermore, the compound can be tested in preclinical and clinical trials to evaluate its safety and efficacy in the treatment of cancer and other diseases.
Conclusion:
In conclusion, C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C is a promising compound that exhibits potential anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound can be synthesized through various methods and has found various applications in scientific research. Future research can focus on further investigating the mechanism of action of the compound and optimizing its chemical structure for therapeutic applications.

Scientific Research Applications

C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C has found various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit potential anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. Additionally, the compound has been shown to possess anti-inflammatory and anti-oxidant properties, which can be useful in the treatment of various diseases.

properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-11(16)14(9-7-6-8-10-14)15-12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGYHTXTLHSCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C(C)OC(=O)C1(Ccccc1)NC(=O)OC(C)(C)C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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